![molecular formula C14H17BrN2O5S B3124460 Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318288-66-3](/img/structure/B3124460.png)
Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Overview
Description
Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a chemical compound with the molecular formula C₁₄H₁₉BrN₂O₄S . It has a mass of 391.2818 dalton .
Molecular Structure Analysis
The molecular structure of Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can be represented by the canonical SMILES string: CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate are not available, it’s worth noting that aromatic compounds like this one often undergo substitution, addition, and oxidation reactions . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has a molecular weight of 391.2818 dalton . Its chemical formula is C₁₄H₁₉BrN₂O₄S .Scientific Research Applications
Analytical Chemistry and Impurity Profiling
Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has been studied for its relevance in analytical chemistry, specifically in the impurity profiling of drug substances. Thomasberger et al. (1999) developed a liquid chromatography-mass spectrometry (LC-MS) method to determine the impurity profile of a related compound, showcasing the approach's efficacy in identifying unknown byproducts during synthesis and scale-up processes Thomasberger, F. Engel, & K. Feige, 1999.
Crystallography and Molecular Structure
The crystal structure of compounds closely related to Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has been explored to understand its molecular configuration. Murtaza et al. (2012) described the asymmetric unit of a similar compound, revealing insights into the molecule's conformation and intermolecular interactions, which are critical for the development of new chemical entities Murtaza, Naghmana Kausar, A. Abbas, M. Tahir, & M. Zulfiqar, 2012.
Chemical Synthesis and Derivatization
In the realm of chemical synthesis, various strategies involving Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate have been developed to create novel compounds. Wu et al. (1997) synthesized a new sulfonate reagent for analytical derivatization in liquid chromatography, illustrating the compound's utility in enhancing detection sensitivity through derivatization techniques Hsin‐Lung Wu, Yun-Yaw Shyu, & H. Kou, 1997.
Anticancer and Antimicrobial Activities
The bioactive potential of derivatives of Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has been a focus of pharmacological research. Studies have examined these derivatives for their anticancer and antimicrobial properties. Rehman et al. (2018) conducted research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents, which underscores the therapeutic relevance of these compounds in cancer treatment A. Rehman, N. Ahtzaz, & M. Abbasi, 2018.
properties
IUPAC Name |
ethyl 2-[1-(4-bromophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5S/c1-2-22-13(18)9-12-14(19)16-7-8-17(12)23(20,21)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNRHWBUFQTRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190787 | |
Record name | Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
318288-66-3 | |
Record name | Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318288-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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